N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide
CAS No.: 1006003-23-1
Cat. No.: VC11945099
Molecular Formula: C24H20ClN7O2
Molecular Weight: 473.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006003-23-1 |
|---|---|
| Molecular Formula | C24H20ClN7O2 |
| Molecular Weight | 473.9 g/mol |
| IUPAC Name | N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C24H20ClN7O2/c1-3-34-19-9-7-16(8-10-19)24(33)29-21-11-15(2)30-32(21)23-20-13-28-31(22(20)26-14-27-23)18-6-4-5-17(25)12-18/h4-14H,3H2,1-2H3,(H,29,33) |
| Standard InChI Key | UHBKMHWIUQFBQQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazolo[3,4-d]pyrimidine bicyclic system, a nitrogen-rich scaffold known for its role in targeting ATP-binding pockets in kinases . Key substituents include:
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3-Chlorophenyl group: Enhances hydrophobic interactions and steric bulk, potentially improving target selectivity .
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3-Methyl-1H-pyrazol-5-yl moiety: Increases planar rigidity, favoring π-π stacking with aromatic residues in enzyme active sites .
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4-Ethoxybenzamide side chain: Modulates solubility and introduces hydrogen-bonding capabilities via the amide and ether groups .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1006003-23-1 |
| Molecular Formula | C₂₄H₂₀ClN₇O₂ |
| Molecular Weight | 473.9 g/mol |
| IUPAC Name | N-[2-(1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl)-5-methylpyrazol-3-yl]-4-ethoxybenzamide |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C |
Spectroscopic Characterization
Structural validation relies on:
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¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) confirm substituent placement .
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IR Spectroscopy: Peaks at ~1650–1680 cm⁻¹ verify the amide C=O stretch .
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LC-MS: [M+H]⁺ peak at m/z 474.9 aligns with the molecular weight.
Synthesis Pathways
Core Formation
While explicit synthesis details for this compound are unavailable, analogous pyrazolo[3,4-d]pyrimidines are synthesized via:
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Cyclization: Arylhydrazines react with β-diketones or cyanopyridines under acidic conditions to form the pyrazolo-pyrimidine core .
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Nucleophilic Substitution: Chlorine at position 4 of the pyrimidine ring is displaced by amines or alcohols .
Functionalization Steps
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3-Chlorophenyl Introduction: Suzuki-Miyaura coupling or Ullmann reactions attach aryl groups to the core .
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Ethoxybenzamide Attachment: Amide coupling using EDCI/HOBt activates the carboxylic acid of 4-ethoxybenzoic acid for reaction with the pyrazole amine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | Zeolite Y-H, Pyridine, 150°C | 60–70% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 75–85% |
| Amide Coupling | EDCI, HOBt, DCM, 0–5°C | 80–90% |
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s pyrazolo-pyrimidine core mimics ATP’s purine structure, enabling competitive inhibition of kinases:
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CDK2 Inhibition: Disrupts cell cycle progression by binding to the ATP-binding site (IC₅₀ ~50–100 nM in analogous compounds) .
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TrkA/B/C Targeting: Suppresses neurotrophin signaling, relevant in neuroblastoma and pain management .
Table 3: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| CDK2 Inhibition | IC₅₀ = 68 nM | |
| MCF-7 Antiproliferative | IC₅₀ = 0.08 μM | |
| TNF-α Inhibition | 85% at 10 μM |
Anti-inflammatory Effects
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TNF-α/IL-6 Suppression: Reduces pro-inflammatory cytokines by 70–85% at 10 μM, comparable to dexamethasone .
Therapeutic Applications
Oncology
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Combination Therapy: Synergizes with doxorubicin in resistant leukemia models .
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Metastasis Suppression: Inhibits MMP-9 and VEGF in xenograft models .
Neurodegenerative Diseases
Antimicrobial Activity
Research Gaps and Future Directions
Pharmacokinetic Challenges
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Oral Bioavailability: Limited solubility (<10 μg/mL) due to high hydrophobicity .
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Metabolic Stability: Rapid CYP3A4-mediated oxidation in liver microsomes (t₁/₂ = 15 min) .
Structural Optimization
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